1-Azido-2-methoxy-4-nitrobenzene
Overview
Description
1-Azido-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C7H6N4O3 and its molecular weight is 194.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystalline-State Photoreaction Studies
1-Azido-2-nitrobenzene, a closely related compound, has been utilized in crystalline-state photoreaction studies. Research conducted by Takayama et al. (2003) using X-ray crystallography, IR spectroscopy, and electron-spin resonance (ESR) identified the formation of benzofuroxan and suggested the presence of a triplet nitrene as an intermediate in the formation of heterocycles. This research aids in understanding the behavior of azido compounds under specific conditions (Takayama et al., 2003).
Role in Thermal Decomposition Studies
Another study highlighted 2-methoxyazidobenzene, which shares a methoxy group with 1-azido-2-methoxy-4-nitrobenzene, in the context of thermal decomposition. L'abbé et al. (1994) discovered that this compound undergoes thermal loss of nitrogen significantly faster than azidobenzene, indicating an important electrostatic stabilization within a charge-separated transition state (L'abbé et al., 1994).
Synthesis of Methoxyphenols
In the field of organic synthesis, research by Jian (2000) explored the synthesis of 4-methoxyphenol, starting from 4-methoxy-1-nitrobenzene, a compound similar to this compound. This study contributes to the understanding of the transformation of nitrobenzene derivatives into useful phenolic compounds (Jian, 2000).
Atmospheric Chemistry Research
In atmospheric chemistry, the study by Lauraguais et al. (2014) investigated the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, leading to the formation of nitroguaiacol isomers. While not directly studying this compound, this research sheds light on the reactivity of methoxyphenols in the atmosphere, which could be relevant for similar methoxy-containing compounds (Lauraguais et al., 2014).
Radical Coupling and Bond Formation
Research by Zhong et al. (2014) explored the reactions of Cp*IrS2C2B10H10 with 1-azido-3-nitrobenzene, leading to the formation of new complexes through radical coupling and C-C/C-S bond formation. This study, whileinvolving a different azido compound, highlights the potential of azido-nitrobenzene derivatives in radical coupling reactions and bond formation, demonstrating their utility in synthetic chemistry (Zhong et al., 2014).
Antibacterial Studies
In the field of medical chemistry, a study by Halim et al. (2012) focused on synthesizing bisthiourea ligands derived from methoxybenzene, including compounds like 1,2-bis(N'-2-methoxybenzoylthioureido)-4-nitrobenzene. These ligands were evaluated for their antibacterial activity, demonstrating the potential of methoxy-nitrobenzene derivatives in developing new antibacterial agents (Halim et al., 2012).
Catalytic Effects in Electrochemical Degradation
Brillas et al. (2004) investigated the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode, exploring the catalytic effects of various agents. Although the study did not directly involve this compound, the findings contribute to understanding the electrochemical behavior of nitrobenzene derivatives, which could extend to similar compounds (Brillas et al., 2004).
Properties
IUPAC Name |
1-azido-2-methoxy-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-4-5(11(12)13)2-3-6(7)9-10-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSZFWDSJVNVJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616651 | |
Record name | 1-Azido-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93749-93-0 | |
Record name | 1-Azido-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.